Cipralisant maleate
Overview
Description
Cipralisant maleate, also known as GT-2331 maleate, is a potent histamine H3 receptor ligand. Initially developed by Gliatech, it was classified as a selective H3 antagonist. newer research suggests it also has agonist properties, indicating functional selectivity . This compound has shown potential in the research of attention-deficit hyperactivity disorder due to its high affinity and selectivity for the histamine H3 receptor .
Preparation Methods
The synthesis of cipralisant maleate involves several steps. The key synthetic route includes the preparation of the cyclopropyl-imidazole core structure. The reaction conditions typically involve the use of alkyne and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the desired product . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Cipralisant maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cipralisant maleate has a wide range of scientific research applications:
Mechanism of Action
Cipralisant maleate acts as a full antagonist of the histamine H3 receptor in vivo and an agonist in vitro . It inhibits forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation, demonstrating its role as a potent full histamine H3 receptor agonist . The compound increases basal [35S]GTPγS binding activities in membranes from cells expressing the rat histamine H3 receptor, indicating its involvement in G-protein coupled pathways .
Comparison with Similar Compounds
Cipralisant maleate is unique due to its dual role as an antagonist and agonist of the histamine H3 receptor. Similar compounds include:
Ciproxifan: Another histamine H3 receptor antagonist, but with different efficacy and potency.
Thioperamide: A selective histamine H3 receptor antagonist, primarily used in research.
Clobenpropit: A potent histamine H3 receptor antagonist and inverse agonist.
This compound’s functional selectivity and high affinity for the histamine H3 receptor distinguish it from these similar compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQWRCNAPQJQLL-COALEZEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223420-20-0 | |
Record name | Cipralisant maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223420200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIPRALISANT MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ENI812SZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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